![molecular formula C15H16O2 B13152194 1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
1-Benzoylbicyclo[3.2.1]octan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylbicyclo[321]octan-8-one is a bicyclic compound characterized by a benzoyl group attached to a bicyclo[321]octane framework
Méthodes De Préparation
The synthesis of 1-Benzoylbicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Benzoylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Benzoylbicyclo[3.2.1]octan-8-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Benzoylbicyclo[3.2.1]octan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Benzoylbicyclo[3.2.1]octan-8-one can be compared to other bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle is used in drug discovery and has significant pharmacological potential.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids, which display a wide array of biological activities.
The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-13(11-5-2-1-3-6-11)15-9-4-7-12(8-10-15)14(15)17/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
PAANBPOSYGOUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(C2=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


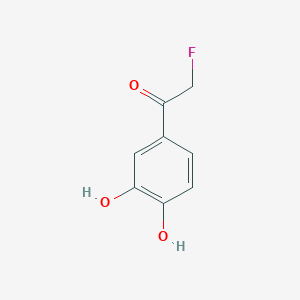
![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)



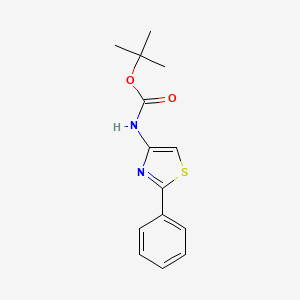
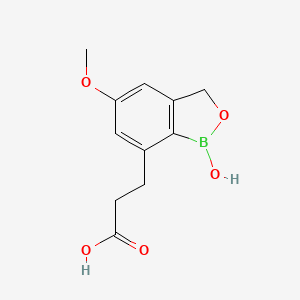

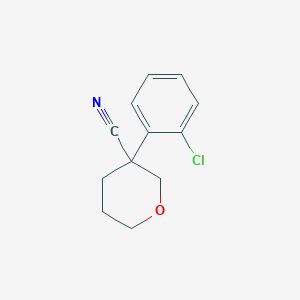
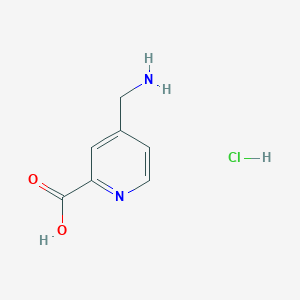
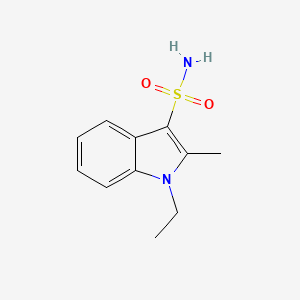
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

